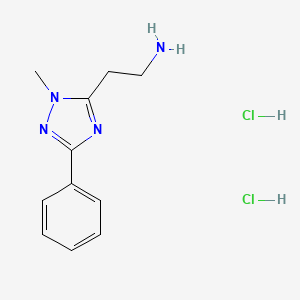

N-(2-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis, molecular structure, and properties of sulfonamide compounds, including those with complex substitutions similar to N-(2-hydroxy-3-phenylpropyl)-1-(m-tolyl)methanesulfonamide, have been a topic of interest due to their potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions, as demonstrated by Durgadas, Mukkanti, and Pal (2012), where N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide was synthesized using Sonogashira cross-coupling (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

For structural analysis, NMR, IR spectroscopy, and X-ray diffraction methods are commonly employed. Gryaznov et al. (2010) used X-ray diffraction to determine the structure of their synthesized compounds, showcasing the utility of these techniques in understanding molecular structures (Gryaznov et al., 2010).

Chemical Reactions and Properties

The reactivity and functional group transformations in sulfonamide compounds are highlighted in studies such as the work by Sakamoto et al. (1988), focusing on the one-step synthesis of methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides (Sakamoto et al., 1988).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are often determined through experimental studies. Li, Shen, and Zhang (2015) discussed the synthesis and crystal structure of a related compound, highlighting the role of intermolecular hydrogen bonding in defining physical properties (Li, Shen, & Zhang, 2015).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, can be inferred from studies like the one by Flyunt et al. (2001), which explored the oxidation reactions of methanesulfinic acid (Flyunt et al., 2001).

Applications De Recherche Scientifique

Stereoselective Microbial Reduction

Several microbial cultures were screened for their ability to catalyze the reduction of related compounds, highlighting the potential for creating chiral intermediates for synthesis of beta-receptor antagonists. The study achieved over 50% reaction yield and optical purities of over 90%, demonstrating the utility in synthesizing complex molecules with high specificity and efficiency (Patel et al., 1993).

Asymmetric Hydrogenation

Research on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, employing specific catalysts, yielded 1-aryl-1,2-ethanediols with up to 99% ee. This demonstrates the compound's relevance in catalyzing reactions for producing high-purity chemical products (Ohkuma et al., 2007).

Corrosion Inhibition

A study on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides explored their adsorption characteristics and inhibition of mild steel corrosion, revealing mixed-type inhibitor properties. This research contributes to understanding how such compounds can be applied to protect metals in corrosive environments (Olasunkanmi et al., 2016).

Structural Study on Derivatives

A structural study of nimesulidetriazole derivatives provided insights into the effect of substitution on supramolecular assembly. This research aids in understanding the structural requirements for the desired physical and chemical properties of sulfonamide derivatives (Dey et al., 2015).

Propriétés

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-14-6-5-9-16(10-14)13-22(20,21)18-12-17(19)11-15-7-3-2-4-8-15/h2-10,17-19H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSZYLFZKYYSBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)

![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

![(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride](/img/structure/B2480933.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)